2-(Sec-butylthio)-1-(2-fluorophenyl)ethan-1-one
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Overview
Description
2-(Sec-butylthio)-1-(2-fluorophenyl)ethan-1-one is an organic compound that belongs to the class of thioethers and ketones It features a sec-butylthio group attached to an ethanone backbone, with a fluorophenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Sec-butylthio)-1-(2-fluorophenyl)ethan-1-one typically involves the following steps:
Formation of the Thioether: The sec-butylthio group can be introduced via a nucleophilic substitution reaction where a sec-butylthiol reacts with an appropriate electrophile.
Ketone Formation: The ethanone backbone can be synthesized through various methods, such as Friedel-Crafts acylation or oxidation of secondary alcohols.
Fluorophenyl Introduction: The fluorophenyl group can be introduced through a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl halide and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(Sec-butylthio)-1-(2-fluorophenyl)ethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(Butylthio)-1-(2-fluorophenyl)ethan-1-one: Similar structure but with a butylthio group instead of a sec-butylthio group.
2-(Sec-butylthio)-1-(4-fluorophenyl)ethan-1-one: Similar structure but with the fluorophenyl group at the 4-position instead of the 2-position.
2-(Sec-butylthio)-1-(2-chlorophenyl)ethan-1-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The unique combination of the sec-butylthio group and the 2-fluorophenyl group in 2-(Sec-butylthio)-1-(2-fluorophenyl)ethan-1-one may confer specific chemical and biological properties that are distinct from its analogs. This could include differences in reactivity, binding affinity, or pharmacological activity.
Properties
Molecular Formula |
C12H15FOS |
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Molecular Weight |
226.31 g/mol |
IUPAC Name |
2-butan-2-ylsulfanyl-1-(2-fluorophenyl)ethanone |
InChI |
InChI=1S/C12H15FOS/c1-3-9(2)15-8-12(14)10-6-4-5-7-11(10)13/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
OWXWWZIBZMEDIJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)SCC(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
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